molecular formula C24H27N7O4 B12499099 5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B12499099
M. Wt: 477.5 g/mol
InChI Key: NWOLDKRVJJVOTB-UHFFFAOYSA-N
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Description

5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes two benzodiazepine rings connected by a triazene linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves multiple steps:

    Formation of the Benzodiazepine Rings: The initial step involves the formation of the benzodiazepine rings. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Acetylation: The benzodiazepine rings are then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Triazene Linker: The triazene linker is formed by reacting the acetylated benzodiazepine with a diazonium salt under basic conditions.

    Coupling Reaction: Finally, the two benzodiazepine rings are connected via the triazene linker through a coupling reaction in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: has several scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity and stability of benzodiazepine derivatives.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This results in its anxiolytic and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: is unique due to its triazene linker, which is not commonly found in other benzodiazepines. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C24H27N7O4

Molecular Weight

477.5 g/mol

IUPAC Name

1-acetyl-7-[2-[(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)imino]hydrazinyl]-2-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one

InChI

InChI=1S/C24H27N7O4/c1-13-9-24(35)26-20-11-17(6-8-21(20)30(13)15(3)32)27-29-28-18-5-7-19-22(12-18)31(16(4)33)14(2)10-23(34)25-19/h5-8,11-14H,9-10H2,1-4H3,(H,25,34)(H,26,35)(H,27,28)

InChI Key

NWOLDKRVJJVOTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=C(N1C(=O)C)C=CC(=C2)NN=NC3=CC4=C(C=C3)NC(=O)CC(N4C(=O)C)C

Origin of Product

United States

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